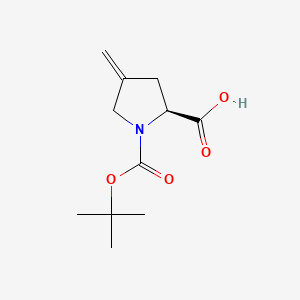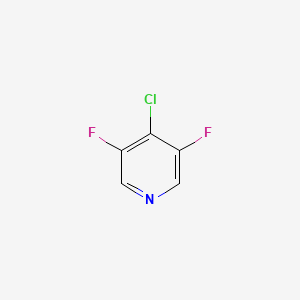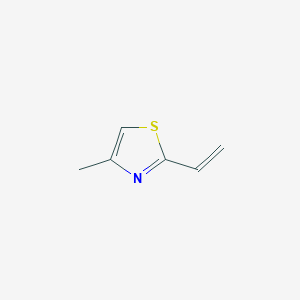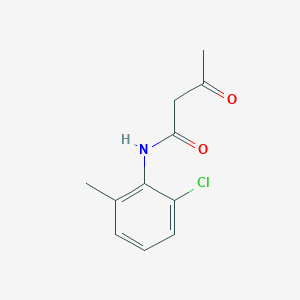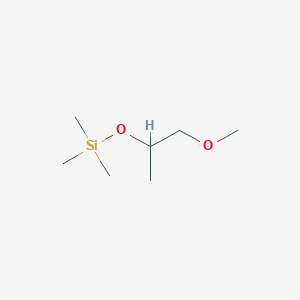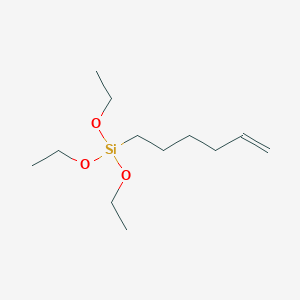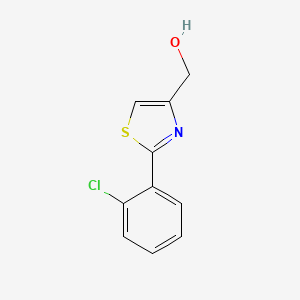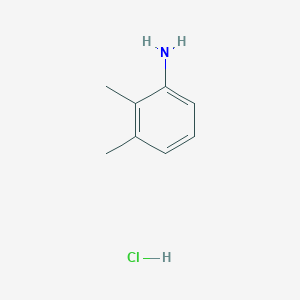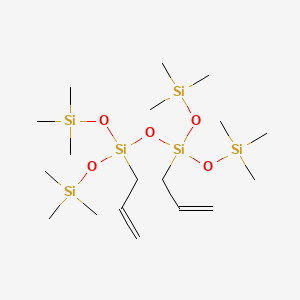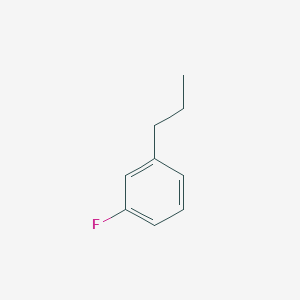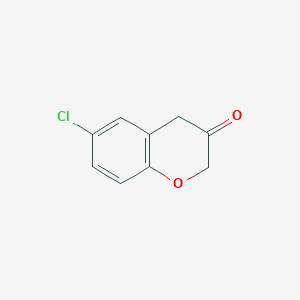
6-Chlorochroman-3-one
Overview
Description
6-Chlorochroman-3-one, also known as 6-chloro-2-methyl-2H-1,3-benzodioxole-5-carbonitrile, is a chemical compound belonging to the class of benzo-dioxoles. It is a colorless, crystalline solid with a molecular weight of 177.57 g/mol. This compound has been studied for its potential applications in a wide range of scientific fields, including organic synthesis, pharmaceuticals, and biochemistry.
Scientific Research Applications
Enantiopure Synthesis
6-Chlorochroman-3-one is used in the synthesis of enantiopure compounds. For example, (S)-6-chlorochroman-4-ol is synthesized using Lactobacillus paracasei as a whole-cell biocatalyst. This process highlights the importance of this compound in producing chiral precursors for drug synthesis and other industrial applications, emphasizing environmentally friendly methods and high enantiomeric purity (Şahin, 2020).
Facilitating Chemical Synthesis
The compound also plays a role in facilitating new reactions in chemical synthesis. For instance, α-chloro-α-chlorosulfenyl ketones, derived from chroman-4-ones like this compound, are used to efficiently synthesize various chroman derivatives (Gabbutt, Hepworth, & Heron, 1994).
Understanding Chromium Chemistry
In broader research contexts, studies involving this compound contribute to our understanding of chromium chemistry. Research on chromium compounds, including those related to this compound, elucidates various oxidation states and geometries of chromium, providing insights into environmental and analytical problems associated with this element (Shupack, 1991).
Environmental Remediation
Furthermore, research involving chromium compounds, closely related to this compound, explores environmental remediation techniques. For example, studies have investigated the reduction and immobilization of hexavalent chromium using clay minerals, offering potential methods for detoxifying contaminated environments (Bishop et al., 2014).
Ecophysiological Impact Studies
This compound derivatives are also used in ecophysiological studies to understand the impact of chromium on various organisms. Research has been conducted on the responses of plants like water hyacinth to different forms of chromium, which is important for assessing environmental pollutionand its impact on aquatic life (Paiva et al., 2009).
Environmental Biochemistry
Studies on the environmental biochemistry of chromium, related to compounds like this compound, provide insights into the behavior of chromium in different oxidation states in environmental systems. This research is crucial for understanding the toxicity and mobility of chromium compounds in various ecosystems (Losi, Amrhein, & Frankenberger, 1994).
Nonlinear Optical Chromophores
Research on this compound derivatives contributes to the development of new nonlinear optical chromophores. These chromophores have potential applications in various device technologies, highlighting the significance of this compound in the field of materials science and photonics (Costa et al., 2006).
Mechanism of Action
Target of Action
It is known that chromanone compounds, which include 6-chlorochroman-3-one, have been studied for their hypocholesterolemic and hypotriglyceridemic activities . These activities suggest that this compound may interact with enzymes or receptors involved in lipid metabolism.
Mode of Action
It has been found to be effective as a hypocholesterolemic and hypotriglyceridemic agent . This suggests that this compound may interact with its targets to influence lipid metabolism, leading to reduced levels of cholesterol and triglycerides.
Biochemical Pathways
Given its hypocholesterolemic and hypotriglyceridemic activities, it can be inferred that this compound may affect pathways related to lipid metabolism . The downstream effects of these interactions could include reduced levels of cholesterol and triglycerides in the body.
Result of Action
It has been found to be effective as a hypocholesterolemic and hypotriglyceridemic agent . This suggests that the action of this compound at the molecular and cellular level results in reduced levels of cholesterol and triglycerides.
properties
IUPAC Name |
6-chloro-4H-chromen-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClO2/c10-7-1-2-9-6(3-7)4-8(11)5-12-9/h1-3H,4-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRBIZKTYVWJBDA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)COC2=C1C=C(C=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80618440 | |
| Record name | 6-Chloro-2H-1-benzopyran-3(4H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80618440 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
26371-48-2 | |
| Record name | 6-Chloro-2H-1-benzopyran-3(4H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80618440 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details











Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

